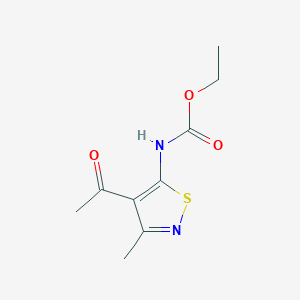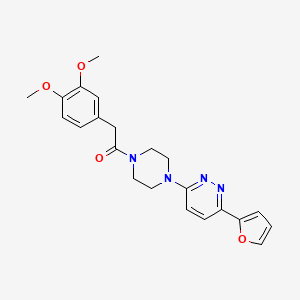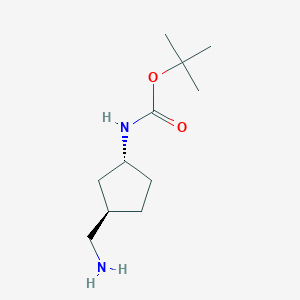
(1-(环丙磺酰)吖唑啉-3-基)(吗啉基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" often involves multi-step chemical reactions. For instance, the preparation of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showcases a synthesis route starting from 2,6-difluorobenzonitrile, followed by amination with morpholine and cyclization with hydrazine hydrate (Tang & Fu, 2018). Although not directly related to the target compound, this example highlights the complexity and creativity involved in synthesizing morpholino-containing molecules.
Molecular Structure Analysis
Molecular structure determination, such as single crystal X-ray diffraction, provides insights into the compound's three-dimensional conformation and molecular interactions. For compounds with morpholine and azetidine rings, understanding the molecular structure is crucial for predicting reactivity and interaction with biological targets. The synthesis of related compounds and their structure elucidation, such as the antitumoral activity study of a morpholino-indazole derivative, exemplifies the importance of structural analysis in the development of new molecules (Tang & Fu, 2018).
Chemical Reactions and Properties
The chemical reactivity of "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" can be inferred from studies on similar compounds. For example, the base-mediated cycloaddition reaction of sulfonylphthalide with N,N'-cyclic azomethine imines demonstrates the potential for constructing complex heterocyclic structures through selective reactions (Sorabad & Yang, 2023). Such studies provide valuable insights into the chemical behavior of sulfonyl and morpholino groups in complex molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in various conditions. While specific data on "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" was not found, the analysis of related compounds through techniques like X-ray diffraction offers a glimpse into the physical characteristics that can be expected from morpholino-containing compounds (Tang & Fu, 2018).
科学研究应用
合成取代氮杂环丙酮
Jagannadham等人(2019年)的研究探讨了取代氮杂环丙酮的合成,这些化合物是药物化学中关键的支架,因其生物学和药理学效力而备受重视。该研究概述了含磺酰胺环的氮杂环丙酮的设计和合成,突出了它们在各种天然生物碱和药物中的重要性。这项研究强调了“(1-(环丙基磺酰基)氮杂环丙酮-3-基)(吗啉基)甲酮”在合成生物活性化合物(Jagannadham et al., 2019)中的潜在应用。
不对称合成应用
Kopach等人(2015年)讨论了对edivoxetine·HCl的一个关键中间体的实用不对称合成,展示了吗啉基甲酮结构在开发新型合成路线中的应用。该研究强调了合成过程中手性的重要性以及这类化合物在制备高纯度药物中间体中的潜力(Kopach等人,2015年)。
合成中的点击化学
Contini和Erba(2012年)探讨了一种点击化学方法用于氮杂环烯烃单磺酰二胺,利用吗啉烯胺的反应性。该研究突出了点击化学方法在合成罕见结构中的效率和产率,可能包括“(1-(环丙基磺酰基)氮杂环丙酮-3-基)(吗啉基)甲酮”的衍生物(Contini & Erba, 2012)。
正交保护吗啉的合成
Marlin(2017年)描述了从手性环氧化物中立体选择性地合成正交保护吗啉的方法。该研究展示了一种合成不同保护吗啉衍生物的新方法,这可能延伸到合成类似化合物如“(1-(环丙基磺酰基)氮杂环丙酮-3-基)(吗啉基)甲酮”(Marlin, 2017)。
抗氧化和抗炎性能
Makkar和Chakraborty(2018年)研究了一种来自红海藻的先前未描述的抗氧化吗啉酮生物碱,展示了吗啉酮衍生物的潜在抗氧化和抗炎性能。这表明类似“(1-(环丙基磺酰基)氮杂环丙酮-3-基)(吗啉基)甲酮”等化合物在制药应用中可能具有生物活性潜力(Makkar & Chakraborty, 2018)。
属性
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c14-11(12-3-5-17-6-4-12)9-7-13(8-9)18(15,16)10-1-2-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLPFLPHCJRDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)


![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495319.png)

![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)